molecular formula C12H18N2O B12995960 1-(6-(Cyclopropylamino)-5-methylpyridin-3-yl)propan-1-ol

1-(6-(Cyclopropylamino)-5-methylpyridin-3-yl)propan-1-ol

Cat. No.: B12995960
M. Wt: 206.28 g/mol
InChI Key: KKPFBEUGHAEZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(Cyclopropylamino)-5-methylpyridin-3-yl)propan-1-ol is a chemical compound with a complex structure that includes a cyclopropylamino group, a methylpyridinyl group, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Cyclopropylamino)-5-methylpyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-5-methylpyridin-3-amine with cyclopropylamine to form the intermediate 6-(cyclopropylamino)-5-methylpyridin-3-amine. This intermediate is then reacted with propanal in the presence of a reducing agent to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Cyclopropylamino)-5-methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of 1-(6-(Cyclopropylamino)-5-methylpyridin-3-yl)propanal or 1-(6-(Cyclopropylamino)-5-methylpyridin-3-yl)propanoic acid.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

Scientific Research Applications

1-(6-(Cyclopropylamino)-5-methylpyridin-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(Cyclopropylamino)-5-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The cyclopropylamino group may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.

Comparison with Similar Compounds

  • 1-(6-(Cyclopropylamino)-5-methylpyridin-3-yl)ethanol
  • 1-(6-(Cyclopropylamino)-5-methylpyridin-3-yl)butan-1-ol

Comparison: 1-(6-(Cyclopropylamino)-5-methylpyridin-3-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-[6-(cyclopropylamino)-5-methylpyridin-3-yl]propan-1-ol

InChI

InChI=1S/C12H18N2O/c1-3-11(15)9-6-8(2)12(13-7-9)14-10-4-5-10/h6-7,10-11,15H,3-5H2,1-2H3,(H,13,14)

InChI Key

KKPFBEUGHAEZEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C(=C1)C)NC2CC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.